molecular formula C12H15ClN2O3S2 B2804872 (5-Chlorothiophen-2-yl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone CAS No. 1219844-64-0

(5-Chlorothiophen-2-yl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone

Cat. No. B2804872
CAS RN: 1219844-64-0
M. Wt: 334.83
InChI Key: APZNTDASOLVOEL-UHFFFAOYSA-N
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Description

(5-Chlorothiophen-2-yl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone, also known as CTMP, is a synthetic compound that belongs to the class of designer drugs. It is a psychoactive substance that has been found to have stimulant effects on the central nervous system. CTMP has been the subject of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Anticancer and Antituberculosis Activities

The compound has shown potential in the field of anticancer and antituberculosis studies. A study detailed the synthesis of piperazine derivatives and their in vitro screening against human breast cancer cell lines and Mycobacterium tuberculosis. Some derivatives exhibited significant activity in both fields, suggesting potential therapeutic applications (Mallikarjuna et al., 2014).

Antagonists of G Protein-Coupled Receptors

Research into small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7) involved the synthesis and evaluation of derivatives, including those containing a piperazine structure. These compounds exhibited subnanomolar potencies, indicating potential for therapeutic applications in targeting GPR7 (Romero et al., 2012).

Antimicrobial Activity

Piperazine derivatives have been synthesized and tested for their antimicrobial properties. Studies have shown that these compounds exhibit variable and modest activity against bacterial and fungal strains, indicating their potential as antimicrobial agents (Patel et al., 2011).

Enzyme Inhibition and Therapeutic Applications

A study on piperazine derivatives highlighted their enzyme inhibitory activity. Some compounds demonstrated significant inhibitory effects against enzymes like acetylcholinesterase and butyrylcholinesterase, suggesting their potential as therapeutic agents in treating conditions like Alzheimer's disease (Hussain et al., 2017).

Synthesis and Evaluation of Novel Derivatives

Several studies focused on the synthesis of novel piperazine derivatives and their biological evaluation. These derivatives have been assessed for their potential as therapeutic agents, showing varying degrees of biological activity, including enzyme inhibition and cytotoxicity (Abbasi et al., 2019).

Corrosion Prevention

Research has also explored the use of piperazine derivatives in preventing corrosion in metals. A study demonstrated that synthesized organic compounds containing a piperazine structure were effective in inhibiting corrosion on mild steel in acidic environments, highlighting a potential application in material science (Singaravelu & Bhadusha, 2022).

properties

IUPAC Name

(5-chlorothiophen-2-yl)-(4-cyclopropylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3S2/c13-11-4-3-10(19-11)12(16)14-5-7-15(8-6-14)20(17,18)9-1-2-9/h3-4,9H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZNTDASOLVOEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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